6H-isoindolo[2,1-a]indol-6-one
Description
Properties
IUPAC Name |
isoindolo[2,3-a]indol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO/c17-15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16(14)15/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCKNFXYNDKAAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3N2C(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the most efficient synthetic routes for 6H-isoindolo[2,1-a]indol-6-one involves a metal-free approach that utilizes a Beckmann rearrangement followed by an intramolecular cyclization. The synthesis begins with the commercially available starting material dibenzocyclohepten-5-one. This compound is reacted with hydroxylamine to form an oxime, which then undergoes a Beckmann rearrangement to yield a lactam. The lactam is subsequently cyclized intramolecularly to form this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the metal-free synthetic route described above offers a scalable and cost-effective approach. This method avoids the use of expensive metal catalysts and relies on readily available starting materials, making it suitable for large-scale production .
Chemical Reactions Analysis
Palladium-Catalyzed Intramolecular Heck Reaction
A one-step Pd-mediated synthesis was developed using dihalo N-allyl-substituted N-arylbenzamide derivatives (Figure 1). The reaction proceeds via sequential intramolecular Heck cyclization, forming the isoindoloindolone core. Key conditions include:
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Catalyst: Pd(OAc)₂ or PdCl₂(PPh₃)₂
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Ligand: PPh₃ or BINAP
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Base: K₂CO₃ or Et₃N
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Solvent: DMF or toluene
Example :
Flash Vacuum Pyrolysis (FVP)
Pyrolysis of methyl 2-(2-bromophenyl)indole-1-carboxylate at 950°C induces a cascade reaction:
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Sigmatropic shift
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Elimination of methyl bromide
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Cyclization
This method avoids metal catalysts but requires high temperatures and specialized equipment .
Metal-Free Beckmann Rearrangement
A four-step, metal-free synthesis involves:
Rhodium-Catalyzed C–H Carbonylation
Rh(III)-catalyzed C–H activation of 2-arylindoles with CO gas enables direct carbonylation. Mechanistic studies suggest N–H bond cleavage precedes C–H activation, forming a five-membered rhodacycle intermediate .
Substitution at the 11-Position
The 11-position is highly reactive due to steric and electronic effects:
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Nitro group introduction : Nitration (HNO₃/H₂SO₄) at 11-position yields 2-nitro-6H-isoindolo[2,1-a]indol-6-one (precursor for amino derivatives) .
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Amination : Reduction of nitro derivatives (H₂/Pd-C) produces 2-amino-6H-isoindolo[2,1-a]indol-6-one , which can be further functionalized (e.g., acylated) .
Ring-Opening and Rearrangement
Treatment with N,N-diethylethylenediamine at 180°C leads to:
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Pyrrolidinone ring opening.
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Amidification of the keto group.
This produces derivatives like 17a and 17b , which exhibit enhanced cytotoxicity .
Electrophilic Aromatic Substitution
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Halogenation : Bromination or chlorination at the D-ring (positions 3 and 4) using NBS or Cl₂/FeCl₃ .
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Methylation : Friedel-Crafts alkylation introduces methyl groups at the A-ring .
Comparative Analysis of Synthetic Methods
Reactivity and Stability
Scientific Research Applications
Synthetic Applications
The synthesis of 6H-isoindolo[2,1-a]indol-6-one has been achieved through various methodologies, highlighting its versatility in organic synthesis.
1.1 Pyrolytic Synthesis
A notable approach involves the pyrolytic synthesis of isoindolo[2,1-a]indol-6-one via flash vacuum pyrolysis (FVP). This method utilizes a sigmatropic shift-elimination-cyclization cascade at high temperatures (950 °C) to form the compound efficiently. This technique offers a pathway for generating complex heterocyclic structures from simpler precursors .
1.2 Metal-Free Synthesis
Recent advancements include a novel metal-free synthesis method that employs Beckmann rearrangement followed by intramolecular cyclization. This four-step process results in high yields and avoids the use of toxic metals, making it an environmentally friendly option for synthesizing this compound .
1.3 Cascade Cyclization Techniques
Another efficient method involves hypervalent iodine(iii)-promoted cascade cyclization. This approach allows for the regioselective and chemoselective formation of 11-aryl-6H-isoindolo[2,1-a]indol-6-ones from 2-(1-arylethynyl)benzamides under mild conditions, demonstrating the compound's adaptability in synthetic chemistry .
The biological activity of this compound derivatives has been extensively studied, particularly in the context of cancer treatment.
2.1 Anticancer Properties
Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds analogous to batracylin have shown promising results against L1210 leukemia cells. Modifications to the structure, such as introducing nitro or amino groups, have been linked to enhanced biological activity .
2.2 Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation pathways. Some studies suggest that these compounds may interact with DNA or cellular signaling pathways critical for tumor growth .
Case Studies
Several case studies illustrate the practical applications and efficacy of this compound derivatives:
Mechanism of Action
The mechanism by which 6H-isoindolo[2,1-a]indol-6-one exerts its effects is largely dependent on its specific application. In medicinal chemistry, for instance, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but often include inhibition of specific enzymes or binding to receptor sites, leading to altered cellular responses .
Comparison with Similar Compounds
Pyrrolo[3,2,1-de]phenanthridines
These tricyclic compounds, synthesized via Rh-catalyzed annulation, lack the isoindoline ring but share anticancer activity. Their planar structures limit solubility, whereas 6H-isoindolo[2,1-a]indol-6-ones’ tetracyclic framework enhances pharmacokinetic properties .
Indolo[2,1-a]isoquinolines
Similar in ring fusion but differing in nitrogen placement, these compounds show weaker GSK-3β inhibition compared to 6H-isoindolo[2,1-a]indol-6-ones, which exhibit IC₅₀ values < 1 μM in kinase assays .
Catalytic Approaches
Substituent Impact:
- Electron-withdrawing groups (e.g., NO₂, CN): Reduce yields due to steric hindrance and electronic deactivation .
- Electron-donating groups (e.g., OMe, CH₃): Enhance yields (e.g., 2-methoxy derivatives: 90% yield) .
Unique Physicochemical Properties
This compound exhibits strong hydrogen-bonding with alcohols, as demonstrated by its red-shifted fluorescence in n-hexane. This property enhances its solubility in polar solvents compared to batracylin and isoindigos .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6H-isoindolo[2,1-a]indol-6-one derivatives, and how do reaction conditions influence yield?
- Methodological Answer : Common synthetic approaches include intramolecular cyclization of pre-functionalized indole precursors. For example, Cu(I)/Pd(II)-catalyzed intramolecular hydroamidation and C-H coupling have been used to synthesize derivatives like 2-methoxy-11-(p-methoxyphenyl)-6H-isoindolo[2,1-a]indol-6-one with 90% yield under optimized conditions (DMF, 80°C, 12h) . Key variables affecting yield include catalyst loading, solvent polarity, and reaction time. Researchers should validate purity via melting point analysis and spectroscopic techniques (e.g., ¹H/¹³C NMR).
Q. How do substituents on the isoindoloindolone core affect its physicochemical properties?
- Methodological Answer : Substituents like methoxy, fluoro, or trifluoromethyl groups alter electronic density and steric effects. For instance, 9-fluoro-11-phenyl-6H-isoindolo[2,1-a]indol-6-one exhibits a 77% yield and distinct melting points (155–157°C) compared to non-fluorinated analogs, indicating enhanced crystallinity . Use computational tools (e.g., DFT calculations) to correlate substituent effects with properties like solubility or dipole moments.
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, DEPT-135) are essential for structural confirmation. For example, ¹H NMR of (Z)-3-benzylidene-2-phenylisoindolin-1-one reveals distinct aromatic proton splitting patterns (δ 7.2–8.1 ppm) . Pair with X-ray crystallography to resolve ambiguities in stereochemistry or regioselectivity.
Advanced Research Questions
Q. How can regioselectivity challenges in isoindoloindolone synthesis be addressed using catalytic systems?
- Methodological Answer : Microwave-assisted reactions with KF-Al₂O₃ catalysts improve regioselectivity in related heterocycles (e.g., 6-arylimino-6H-indolo[2,1-b]quinazolin-12-ones), achieving >90% yield without byproducts . Apply similar conditions to this compound systems, monitoring reaction progress via TLC/LC-MS and optimizing microwave power (100–300 W) for kinetic control.
Q. What experimental and computational strategies resolve contradictions in structure-activity relationship (SAR) data for isoindoloindolone-based inhibitors?
- Methodological Answer : Combine in vitro assays (e.g., enzyme inhibition IC₅₀) with molecular docking (AutoDock Vina) to validate binding modes. For example, 2-hydroxy-8,9-dimethoxy-6H-isoindolo[2,1-a]indol-6-one (PubChem CID: 79X) shows hydrogen bonding with residues in target enzymes, which can be corroborated by mutational studies . Address discrepancies by cross-referencing crystallographic data (PDB) and kinetic parameters (kcat/KM).
Q. How can synthetic protocols be scaled while maintaining enantiomeric purity for chiral isoindoloindolone derivatives?
- Methodological Answer : Employ asymmetric catalysis (e.g., chiral Pd complexes) during cyclization steps. For octahydro-isoindolone derivatives, stereocenter retention (e.g., 6aR,11aS,11bR configuration) requires inert atmospheres and low-temperature quenching to prevent racemization . Validate enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) and optical rotation comparisons.
Q. What mechanistic insights explain unexpected byproducts in isoindoloindolone synthesis?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁸O or deuterated reagents) to trace reaction pathways. For instance, in Cu(I)-catalyzed hydroamidation, competing pathways may form isoindolinone vs. isoindoloindolone products . Mechanistic studies (kinetic isotope effects, Hammett plots) can identify rate-determining steps and guide condition adjustments (e.g., solvent polarity, base strength).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
